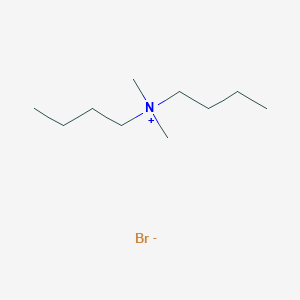
N-Butyl-N,N-dimethylbutan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N,N-dimethylbutan-1-aminium bromide is a quaternary ammonium compound. It is characterized by the presence of a butyl group, two methyl groups, and a butan-1-aminium group, with bromide as the counterion. This compound is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Butyl-N,N-dimethylbutan-1-aminium bromide can be synthesized through the quaternization of N,N-dimethylbutan-1-amine with butyl bromide. The reaction typically occurs in a suitable solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
N,N-dimethylbutan-1-amine+butyl bromide→N-Butyl-N,N-dimethylbutan-1-aminium bromide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-N,N-dimethylbutan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other halide ions. The reaction conditions often include aqueous or alcoholic solvents at moderate temperatures.
Ion-Exchange Reactions: These reactions occur in the presence of ion-exchange resins or other ionic compounds.
Major Products
The major products formed from these reactions depend on the specific nucleophile or ion involved. For example, a reaction with hydroxide ions would produce N-Butyl-N,N-dimethylbutan-1-aminium hydroxide.
Wissenschaftliche Forschungsanwendungen
N-Butyl-N,N-dimethylbutan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the preparation of biological samples for electron microscopy due to its ability to fix biological tissues.
Industry: The compound is used in the formulation of detergents and disinfectants due to its surfactant properties.
Wirkmechanismus
The mechanism of action of N-Butyl-N,N-dimethylbutan-1-aminium bromide is primarily based on its ability to interact with biological membranes and other macromolecules. The quaternary ammonium group can disrupt lipid bilayers, leading to increased membrane permeability. This property is exploited in its use as a disinfectant and in drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylbutan-1-amine: Lacks the butyl group and bromide ion, making it less effective as a surfactant.
N,N-Dibutyl-N-methylbutan-1-aminium bromide: Contains additional butyl groups, which may alter its surfactant properties and applications.
Uniqueness
N-Butyl-N,N-dimethylbutan-1-aminium bromide is unique due to its specific combination of butyl and methyl groups, which confer distinct surfactant properties. Its ability to act as a phase transfer catalyst and its applications in various fields highlight its versatility and importance.
Eigenschaften
CAS-Nummer |
115984-63-9 |
|---|---|
Molekularformel |
C10H24BrN |
Molekulargewicht |
238.21 g/mol |
IUPAC-Name |
dibutyl(dimethyl)azanium;bromide |
InChI |
InChI=1S/C10H24N.BrH/c1-5-7-9-11(3,4)10-8-6-2;/h5-10H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VGDQIMGELMAMND-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+](C)(C)CCCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14288927.png)
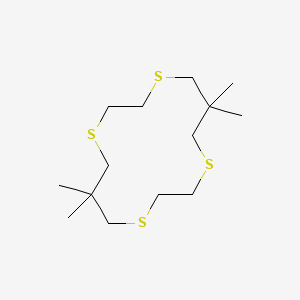
![N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide](/img/structure/B14288947.png)
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)

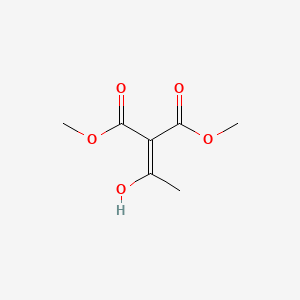
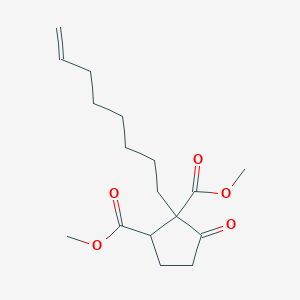
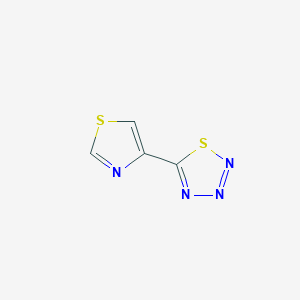
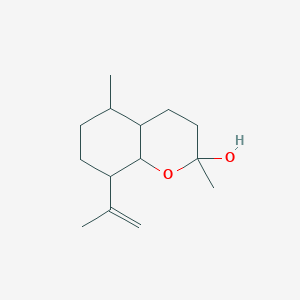
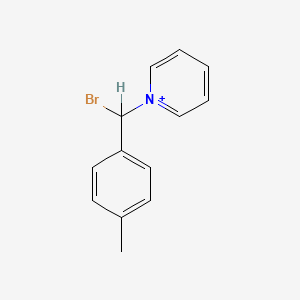

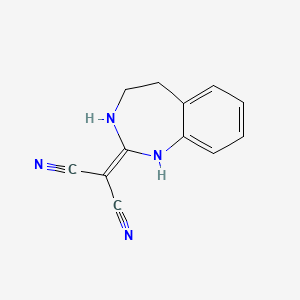
![Trimethyl[(1,6,7,7-tetrachlorobicyclo[4.1.0]hept-3-en-3-yl)oxy]silane](/img/structure/B14288994.png)

